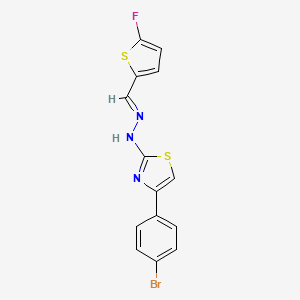
4-(4-Bromophenyl)-2-(2-((5-fluorothiophen-2-yl)methylene)hydrazinyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural features of thiophene, thiazole, and hydrazone. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone typically involves multiple steps:
Synthesis of 5-fluoro-2-thiophenecarbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using appropriate fluorinating agents under controlled conditions.
Formation of 4-(4-bromophenyl)-1,3-thiazole: This involves the cyclization of 4-bromobenzaldehyde with thioamide in the presence of a base.
Hydrazone Formation: The final step involves the condensation of 5-fluoro-2-thiophenecarbaldehyde with 4-(4-bromophenyl)-1,3-thiazole-2-ylhydrazine under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-thiophenecarbaldehyde: Shares the thiophene and fluorine moieties but lacks the thiazole and hydrazone groups.
4-(4-Bromophenyl)-1,3-thiazole: Contains the thiazole and bromophenyl groups but lacks the thiophene and hydrazone moieties.
Uniqueness
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to its combination of structural features from thiophene, thiazole, and hydrazone, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H9BrFN3S2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H9BrFN3S2/c15-10-3-1-9(2-4-10)12-8-20-14(18-12)19-17-7-11-5-6-13(16)21-11/h1-8H,(H,18,19)/b17-7+ |
InChI Key |
UZPGONNJAOMAFE-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=CC=C(S3)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=CC=C(S3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928012.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928013.png)
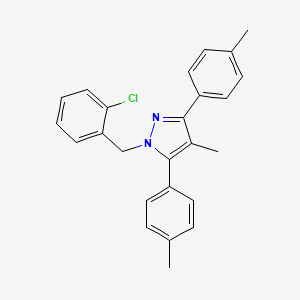
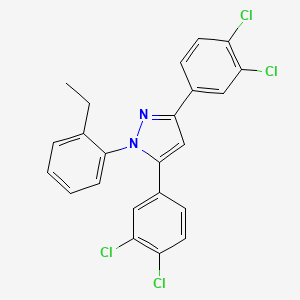
![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10928031.png)
![2-{[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone](/img/structure/B10928038.png)
![N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10928044.png)
![4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928045.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928069.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10928071.png)
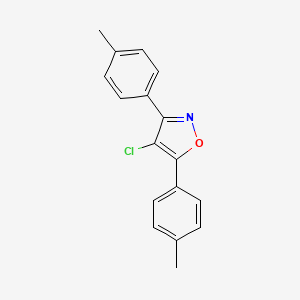
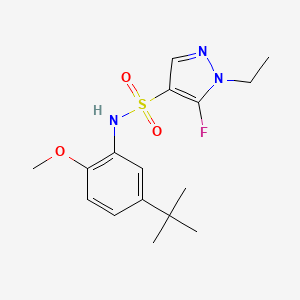
![4-[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10928077.png)
